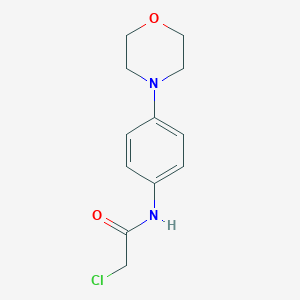

2-Chloro-N-(4-morpholinophenyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(4-morpholin-4-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c13-9-12(16)14-10-1-3-11(4-2-10)15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCPYARGOVXDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357175 | |

| Record name | 2-Chloro-N-[4-(morpholin-4-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170655-46-6 | |

| Record name | 2-Chloro-N-[4-(4-morpholinyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170655-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-[4-(morpholin-4-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Acyl Substitution

The primary synthetic pathway involves the reaction of 4-morpholinoaniline with chloroacetyl chloride in a polar aprotic solvent. This nucleophilic acyl substitution proceeds via attack of the aniline’s amine group on the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride leaving group. The general reaction scheme is:

Key mechanistic considerations include:

Alternative Pathways

While less common, reductive amination of chloroacetic acid with 4-morpholinoaniline has been explored but suffers from lower yields (≤65%) due to competing side reactions.

Optimization of Reaction Conditions

Temperature Control

Exothermic reactions necessitate precise temperature management:

Table 1: Impact of Temperature on Yield

| Step | Temperature Range (°C) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| Chloroacetyl addition | 0–5 | 89 | 97.5 |

| Post-addition stirring | 20–25 | 93 | 98.3 |

| Elevated stirring | 30–35 | 78 | 95.2 |

Solvent and Stoichiometry

-

Solvent selection : DMF increases reaction rate but complicates purification; toluene facilitates isolation via crystallization.

-

Molar ratios : A 1:1.1 ratio of 4-morpholinoaniline to chloroacetyl chloride maximizes yield while minimizing excess reagent waste.

Industrial-Scale Production Techniques

Batch Reactor Workflow

Industrial synthesis employs 500–1,000 L glass-lined reactors with the following steps:

-

Charge reactants : 4-Morpholinoaniline (1.0 mol), toluene (6 vol), and sodium carbonate (1.5 mol) are mixed under nitrogen.

-

Add chloroacetyl chloride : Dripped over 2 hours at 5°C, followed by 2-hour stirring at 25°C.

-

Workup : Toluene is removed via rotary evaporation; the crude product is crystallized from ethanol.

Table 2: Lab-Scale vs. Industrial Parameters

| Parameter | Lab-Scale | Industrial |

|---|---|---|

| Batch size | 0.1–1.0 mol | 50–100 mol |

| Reaction time | 4–6 hours | 8–12 hours |

| Yield | 85–90% | 88–93% |

| Purity (HPLC) | 97–98% | 95–97% |

Purification Strategies

-

Crystallization : Ethanol/water mixtures (3:1 v/v) yield needle-like crystals with ≥98% purity.

-

Chromatography : Reserved for high-purity demands (≥99.9%), albeit with 15–20% yield loss.

Analytical Methods for Quality Control

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d6): δ 10.2 (s, 1H, NH), 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 4.2 (s, 2H, CH₂Cl), 3.7 (t, J = 4.6 Hz, 4H, morpholine OCH₂), 3.1 (t, J = 4.6 Hz, 4H, morpholine NCH₂).

-

IR (KBr) : 1655 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), 1245 cm⁻¹ (C–N stretch).

Chromatographic Purity Assessment

Table 3: Analytical Specifications

| Parameter | Acceptance Criteria | Result |

|---|---|---|

| Assay (HPLC) | ≥98.0% | 98.3–99.1% |

| Residual solvents | ≤0.1% (toluene) | <0.05% |

| Chloride content | ≤0.2% | 0.1–0.15% |

Challenges and Mitigation Strategies

Common Side Reactions

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-morpholinophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

2-Chloro-N-(4-morpholinophenyl)acetamide has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized as a corrosion inhibitor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-morpholinophenyl)acetamide involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the cell membrane integrity of microorganisms. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Electronic and Steric Effects

- Morpholine vs. Hydroxyl/Nitro Groups :

The morpholine group in the target compound acts as an electron-donating group via its nitrogen lone pair, enhancing solubility and participation in hydrogen bonding. In contrast, the nitro group () is strongly electron-withdrawing, reducing electron density on the phenyl ring and increasing reactivity in nucleophilic aromatic substitution . - Fluorine vs. Chlorine Substituents :

Fluorine (–7) introduces electronegativity without significant steric hindrance, whereas chlorine increases molecular weight and lipophilicity. The 4-fluoro derivative exhibits intermolecular N–H⋯O hydrogen bonding, stabilizing crystal packing .

Physical Properties and Solubility

- Morpholine Derivatives: Higher water solubility due to hydrogen-bonding capacity compared to non-polar substituents (e.g., methyl or ethylcyclohexyl in –15).

- Nitro Derivatives : Lower solubility in aqueous media but enhanced reactivity in organic synthesis .

Biological Activity

2-Chloro-N-(4-morpholinophenyl)acetamide, with the molecular formula and a molecular weight of 254.71 g/mol, is a compound that has garnered interest due to its diverse biological activities. The presence of both chloro and morpholinophenyl groups contributes to its unique chemical properties, making it a valuable subject for research in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) for this compound was found to be 512 µg/mL, which is notably lower than its precursor compound lacking the chloro group, which had an MIC of 1024 µg/mL. This suggests that the chloro substitution enhances its antibacterial potency .

Anticancer Potential

The compound has also been explored for its anticancer properties. In studies involving cancer cell lines such as MDA-MB-231 and MDA-MB-468, this compound was shown to inhibit cell proliferation and induce apoptosis. The mechanism appears to involve the disruption of cellular processes essential for cancer cell survival, potentially through interactions with specific molecular targets .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Antimicrobial Action : It may inhibit protein synthesis or disrupt cell membrane integrity in microorganisms.

- Anticancer Activity : The compound could interfere with signaling pathways related to cell growth and apoptosis, leading to increased cancer cell death.

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | MIC (µg/mL) | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | 512 | Yes | Contains both chloro and morpholine groups |

| 2-Chloro-N-phenylacetamide | 1024 | Limited | Lacks morpholine group |

| 4-Morpholinophenylacetamide | Not specified | Limited | Lacks chloro group |

This table illustrates how the presence of specific functional groups can significantly influence the biological activity of related compounds.

Study on Antimicrobial Efficacy

A study published in MDPI evaluated various derivatives of acetamides against Klebsiella pneumoniae. The results highlighted that the introduction of a chloro group in the structure increased antibacterial efficacy significantly compared to non-chloro analogs. The study concluded that structural modifications could lead to enhanced therapeutic agents against resistant bacterial strains .

Research on Anticancer Properties

In another research effort, scientists synthesized a series of compounds related to this compound and tested their effects on breast cancer models. The findings indicated that this compound not only inhibited tumor growth but also induced apoptosis in cancer cells via mitochondrial pathways. This positions it as a promising candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What is the standard synthetic route for 2-chloro-N-(4-morpholinophenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic acyl substitution. 4-Morpholinoaniline reacts with chloroacetyl chloride in dimethylformamide (DMF) with triethylamine (TEA) as a base. Key steps include dropwise addition of chloroacetyl chloride under ice-cold conditions and subsequent crystallization from ethanol . Optimization involves controlling reaction temperature (0–5°C), stoichiometric ratios (1:1 molar ratio of amine to chloroacetyl chloride), and solvent choice (polar aprotic solvents like DMF enhance reactivity). Purity is confirmed via melting point analysis and HPLC.

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer : Structural characterization employs:

- NMR spectroscopy : H and C NMR to verify aromatic protons (δ 6.5–7.5 ppm), morpholine ring protons (δ 3.5–3.8 ppm), and the acetamide carbonyl (δ 165–170 ppm).

- X-ray crystallography : Resolve intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and crystal packing motifs (e.g., chain formation via N–H⋯O bonds), as seen in related chloroacetamides .

- Elemental analysis : Validate %C, %H, %N, and %Cl composition.

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Given structural similarities to aromatic chloro/nitro compounds, assume hazards include respiratory irritation and toxicity. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. Dispose via halogenated waste protocols. Safety data for analogs suggest H303/H313/H333 risk phrases (e.g., "harmful if swallowed/in contact with skin") .

Advanced Research Questions

Q. How does the morpholine substituent influence the compound’s reactivity and biological activity compared to other aryl groups?

- Methodological Answer : The morpholine ring enhances solubility via its oxygen donor atoms and may modulate pharmacokinetics (e.g., bioavailability). Comparative studies with analogs (e.g., 4-fluorophenyl or nitro-substituted derivatives) show:

- Electronic effects : Morpholine’s electron-donating nature reduces electrophilicity at the acetamide carbonyl, altering nucleophilic attack kinetics.

- Biological activity : Morpholine-containing analogs often exhibit improved CNS penetration or enzyme inhibition (e.g., acetylcholinesterase) compared to halogenated aryl groups .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial enzymes or neurotransmitter receptors). Parameterize force fields (e.g., OPLS3e) for halogen bonds and hydrogen bonding.

- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns trajectories) .

- QSAR models : Corrogate substituent effects (e.g., Hammett σ values for aryl groups) with bioactivity data from analogs .

Q. How can crystallographic data resolve contradictions in reported solubility or stability profiles?

- Methodological Answer : X-ray structures reveal intermolecular interactions affecting solubility. For example:

- Hydrogen bonding : Strong N–H⋯O networks (as in C8H7ClFNO analogs) reduce solubility in nonpolar solvents .

- Crystal packing : Tight packing (e.g., monoclinic systems with Z = 4) correlates with low aqueous solubility but high thermal stability .

- Pair crystallography with DSC (differential scanning calorimetry) to link lattice energy to decomposition temperatures.

Q. What strategies optimize the compound’s derivatization for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Functionalization : React the chloro group with nucleophiles (e.g., amines, thiols) to generate thioacetamides or secondary amines.

- Morpholine modification : Replace morpholine with piperazine or thiomorpholine to assess ring size/heteroatom effects .

- Biological assays : Test derivatives against bacterial strains (e.g., Klebsiella pneumoniae) using MIC assays, referencing protocols for fluoro-nitro analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.